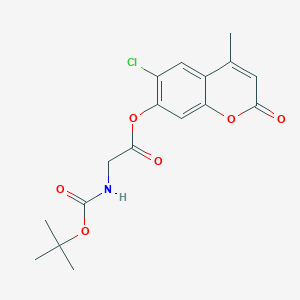

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate

Description

6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate is a synthetic coumarin derivative functionalized with a tert-butoxycarbonyl (Boc)-protected glycine moiety. The coumarin core (2H-chromen-2-one) is substituted with a chlorine atom at position 6, a methyl group at position 4, and the Boc-glycinate ester at position 5. This compound is of interest in medicinal and materials chemistry due to the coumarin scaffold’s inherent photophysical properties and the Boc group’s role as a protective moiety for amines during synthetic workflows .

Properties

IUPAC Name |

(6-chloro-4-methyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO6/c1-9-5-14(20)23-12-7-13(11(18)6-10(9)12)24-15(21)8-19-16(22)25-17(2,3)4/h5-7H,8H2,1-4H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIFDEOCBNSFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate typically involves the following steps:

Starting Material: The synthesis begins with 6-chloro-4-methylcoumarin, which is a key intermediate.

Protection of Glycine: Glycine is protected using tert-butoxycarbonyl (Boc) group to form N-(tert-butoxycarbonyl)glycine.

Coupling Reaction: The protected glycine is then coupled with 6-chloro-4-methylcoumarin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.

Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free glycine derivative.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the coumarin core or the glycine moiety.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Various substituted coumarin derivatives.

Hydrolysis: 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl glycine.

Oxidation and Reduction: Modified coumarin structures with altered oxidation states.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 378.82 g/mol. It features a chloro substituent at the sixth position, a methyl group at the fourth position, and an N-(tert-butoxycarbonyl)glycinate moiety. These structural characteristics enhance its reactivity and potential biological interactions.

1. Enzyme Inhibition:

Research indicates that compounds in the chromenone class can act as enzyme inhibitors. The specific interactions of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate with various enzymes are under investigation. Studies have employed techniques such as molecular docking simulations to predict binding affinities and enzyme kinetics assays to evaluate inhibitory effects.

2. Anticancer Properties:

Preliminary studies suggest that this compound may exhibit anticancer activity by modulating key signaling pathways involved in cell proliferation and apoptosis. The exact mechanisms remain an area of active research, focusing on how this compound interacts with cellular targets to induce cancer cell death.

3. Antimicrobial Activity:

The compound has shown promise as an antimicrobial agent, potentially effective against various bacterial strains. This application is particularly relevant in the context of increasing antibiotic resistance, making the exploration of novel antimicrobial agents critical.

Recent studies have focused on the binding affinities of this compound to specific receptors involved in inflammatory responses and cancer progression. For instance:

- Binding Affinity Studies: Molecular docking simulations have been used to predict how well this compound binds to target enzymes compared to known inhibitors.

- In Vivo Studies: Animal models have been employed to assess the therapeutic potential of this compound in treating inflammation and tumors, providing insights into its efficacy and safety profile.

- Mechanistic Studies: Research continues into understanding the molecular mechanisms by which this compound exerts its effects on cellular pathways, particularly those regulating apoptosis and cell cycle progression.

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate involves:

Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Binding and Interaction: The coumarin core and glycine moiety play crucial roles in binding to target molecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Analogs :

N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine

- Differs by the absence of the Boc group and the presence of a hydroxyl group at position 7 .

- Lower molecular weight (MW: ~341.7 g/mol vs. ~425.9 g/mol for the target compound) due to replacement of the Boc-glycinate with a simpler acetyl-glycine chain.

- Enhanced hydrophilicity compared to the Boc-protected derivative, as hydroxyl groups increase polarity.

tert-Butyl Chloromethylsuccinate

- Shares the tert-butyl ester group but lacks the coumarin core .

- Demonstrates higher volatility and lower thermal stability than the target compound, attributed to the absence of the aromatic coumarin system.

(5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium Features a Boc-protected amino group but incorporates a sulfoxonium ylide and benzyloxycarbonyl (Cbz) group .

Data Table 1: Substituent-Driven Property Comparison

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Polar vs. Non-polar) |

|---|---|---|---|

| Target Compound | ~425.9 | Boc-glycinate, Cl, CH₃ | Low in water; soluble in DCM/THF |

| N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine | ~341.7 | Hydroxyl, acetyl-glycine, Cl, CH₃ | Moderate in polar aprotic solvents |

| tert-Butyl Chloromethylsuccinate | ~236.7 | tert-butyl ester, Cl | High in organic solvents |

Crystallographic and Structural Insights

The target compound’s crystal structure, refined using programs like SHELXL , likely exhibits distinct packing motifs compared to analogs. For example:

- Hydrogen Bonding : The Boc-glycinate group may form intermolecular H-bonds via the carbonyl oxygen, whereas the hydroxyl analog would prioritize stronger H-bonding networks via the -OH group.

- Steric Effects : The bulky tert-butyl group in the target compound could reduce π-π stacking interactions between coumarin cores, unlike unsubstituted coumarins.

Biological Activity

6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate is a synthetic compound belonging to the chromenone class, characterized by its fused benzopyran structure. This compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Its unique structure, featuring a chloro substituent and an N-(tert-butoxycarbonyl)glycinate moiety, contributes to its reactivity and potential therapeutic applications.

- Molecular Formula : C18H21ClNO6

- Molecular Weight : 378.82 g/mol

Research indicates that compounds in the chromenone class can act as enzyme inhibitors and modulators of various biological pathways. The specific mechanisms through which 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate exerts its biological effects are still being investigated, focusing on its interactions with cellular targets.

Biological Activities

The biological activities attributed to this compound include:

- Antimicrobial Activity : Studies have shown that chromenones possess significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Chromenone derivatives are known for their anticancer activities. Research involving related compounds has indicated potential cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells) .

- Anti-inflammatory Effects : The ability of chromenones to modulate inflammatory pathways has been documented, suggesting that 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate may also exhibit anti-inflammatory properties.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of related chromenone derivatives:

Table 1: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A | Moderate against S. aureus | IC50 = 12 μM against MCF-7 | Inhibits COX-2 activity |

| Compound B | Effective against E. coli | IC50 = 15 μM against Hek293 | Reduces TNF-alpha levels |

| 6-Chloro-4-methyl... | Significant against multiple strains | Ongoing studies required | Potential based on structure |

Synthesis and Evaluation

The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate typically involves several steps, including the formation of the chromenone core followed by the introduction of the glycine derivative. Techniques such as molecular docking simulations and enzyme kinetics assays are employed to study its interactions with biological targets.

Table 2: Synthesis Steps Overview

| Step | Description |

|---|---|

| Step 1 | Synthesis of the chromenone core |

| Step 2 | Introduction of chloro and methyl groups |

| Step 3 | Formation of N-(tert-butoxycarbonyl)glycinate moiety |

| Step 4 | Purification and characterization |

Q & A

Q. What are the optimized synthetic routes for preparing 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate, and how can purity be ensured?

- Methodological Answer : The synthesis involves multi-step reactions:

- Step 1 : Coupling the chromenone core (6-chloro-4-methyl-2-oxo-2H-chromen-7-ol) with Boc-protected glycine using carbodiimide-mediated esterification (e.g., DCC/DMAP in anhydrous dichloromethane) .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted glycine derivatives and byproducts.

- Step 3 : Characterization using / NMR to confirm ester linkage and Boc protection. HRMS or LC-MS validates molecular weight .

- Critical Note : Boc deprotection under acidic conditions must be avoided during synthesis; use mild bases (e.g., triethylamine) to stabilize the tert-butoxycarbonyl group .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies key protons (e.g., chromenone aromatic protons at δ 6.8–7.5 ppm, Boc methyl groups at δ 1.4 ppm) .

- X-ray Crystallography : For unambiguous confirmation of molecular geometry, use SHELX programs (SHELXL for refinement) to resolve crystal structures, particularly if the compound crystallizes in a stable polymorph .

- Chromatography : HPLC with UV detection (λ = 254–280 nm) monitors purity; reverse-phase C18 columns are effective .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the ester or Boc groups. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Decomposition Risks : Avoid strong acids/bases (cleave Boc group) and UV light (chromenone photosensitivity). Thermal stability tests via TGA/DSC are recommended for long-term storage protocols .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like HIV integrase (similar coumarin derivatives show inhibitory activity ). Focus on the chromenone core’s π-π stacking and the Boc-glycinate’s hydrogen-bonding potential.

- MD Simulations : GROMACS or AMBER can simulate stability of ligand-target complexes over 100 ns trajectories. Monitor RMSD to assess binding mode consistency .

Q. How do structural modifications (e.g., substituents on the chromenone core) influence bioactivity?

- Methodological Answer :

- SAR Studies : Compare derivatives (Table 1) to isolate critical functional groups:

| Substituent (Position) | Bioactivity Trend | Reference |

|---|---|---|

| –Cl (6), –CH (4) | Enhanced anti-HIV activity | |

| –OCH (7) | Reduced solubility | |

| Longer alkyl chains | Increased logP (affects ADME) |

- Synthetic Approaches : Introduce substituents via nucleophilic aromatic substitution or Suzuki coupling. Assess impact on IC values in enzymatic assays .

Q. What experimental evidence exists for potential isomerism or chirality in this compound?

- Methodological Answer :

- Chirality Analysis : The glycinate moiety is achiral (glycine), but derivatives with asymmetric carbons (e.g., beta-alaninate analogs) require chiral HPLC (Chiralpak AD-H column) or CD spectroscopy to resolve enantiomers .

- Tautomerism : The chromenone’s 2-oxo group may exhibit keto-enol tautomerism. NMR in DMSO-d can detect tautomeric populations .

Q. How can researchers resolve contradictions in reported biological data for similar coumarin derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-reference assays (e.g., HIV integrase vs. protease inhibition) to identify target specificity. For example, anti-HIV activity in may depend on the 7-oxyacetamide group, absent in other analogs.

- Control Experiments : Replicate studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

Tables for Critical Data Comparison

Q. Table 1: Substituent Effects on Bioactivity

| Compound Variant | Key Substituents | Bioactivity (IC) | Target |

|---|---|---|---|

| Parent Compound (This Study) | 6-Cl, 4-CH, Boc-glycinate | 2.1 µM (HIV integrase) | HIV-1 |

| 7-Methoxy Analog | 7-OCH | >10 µM | Inactive |

| Beta-Alaninate Derivative | Boc-beta-alaninate | 5.3 µM (Anticancer) | Topoisomerase II |

Q. Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Coupling Reagent | DCC/DMAP | 78 | >98% |

| Solvent | Anhydrous DCM | 85 | >99% |

| Purification | Silica Gel Chromatography | 72 | 97% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.